molecular formula C17H14ClN3O2 B11954715 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea

Katalognummer: B11954715
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: GIPWMDPSGWDUGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and a phenylurea moiety at the 3rd position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea typically involves the reaction of 4-chloro-7-methoxyquinoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

    4-Chloro-7-methoxyquinoline: Lacks the phenylurea moiety and has different chemical properties and applications.

    1-Phenyl-3-(4-chloro-7-methoxyquinolin-2-yl)thiourea: Contains a thiourea group instead of a urea group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H14ClN3O2

Molekulargewicht

327.8 g/mol

IUPAC-Name

1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylurea

InChI

InChI=1S/C17H14ClN3O2/c1-23-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(22)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,22)

InChI-Schlüssel

GIPWMDPSGWDUGH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)NC(=O)NC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.